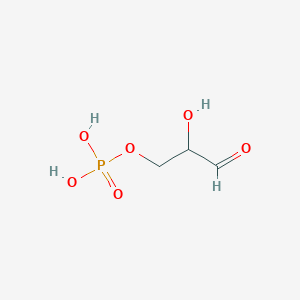
3-ホスホグリセルアルデヒド
概要
説明
DL-グリセルアルデヒド3-リン酸は、解糖系や糖新生など、いくつかの代謝経路の重要な生化学物質であり、中間体として機能します。これは、細胞呼吸とエネルギー産生において重要な役割を果たしています。 この化合物は、大腸菌の成長を阻害する効果があることや、アシル転移酵素の競合的阻害剤として作用することが知られています .
科学的研究の応用
DL-Glyceraldehyde 3-phosphate has extensive applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is crucial in metabolic studies, particularly in understanding glycolysis and gluconeogenesis pathways.
Medicine: It is used in research related to metabolic disorders and diseases such as diabetes and cancer.
Industry: DL-Glyceraldehyde 3-phosphate is employed in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
生化学分析
Biochemical Properties
3-Phosphoglyceraldehyde plays a crucial role in biochemical reactions. It is an intermediate in both glycolysis and gluconeogenesis . It interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase . These interactions are essential for the conversion of fructose 1,6-bisphosphate and dihydroxyacetone phosphate into 3-Phosphoglyceraldehyde .
Cellular Effects
3-Phosphoglyceraldehyde influences cell function by participating in metabolic pathways that provide energy and intermediate products needed for life activities . It has been observed to delay apoptosis when added to cells .
Molecular Mechanism
The molecular mechanism of 3-Phosphoglyceraldehyde involves its transformation into glycerate-1, 3-biphosphate, a process catalyzed by glyceraldehyde 3-phosphate dehydrogenase . This process is accompanied by the production of NADH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phosphoglyceraldehyde can change over time. For instance, it has been observed to delay apoptotic phenomena when added to a cell-free system .
Metabolic Pathways
3-Phosphoglyceraldehyde is involved in several metabolic pathways, including glycolysis and gluconeogenesis . It interacts with enzymes such as aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase .
Subcellular Localization
The subcellular localization of 3-Phosphoglyceraldehyde is primarily in the cytosol, where glycolysis occurs
準備方法
合成経路と反応条件: DL-グリセルアルデヒド3-リン酸は、そのジエチルアセタール誘導体から合成することができます。この調製には、Dowex-50水素型樹脂の存在下でのDL-グリセルアルデヒド-3-リン酸ジエチルアセタールバリウム塩の加水分解が含まれます。 この反応は沸騰水浴中で行われ、その後、迅速に冷却して遠心分離して、目的の化合物を得ます .
工業生産方法: 工業的な設定では、DL-グリセルアルデヒド3-リン酸は通常、酵素反応によって生産されます。これは、フルクトースビスホスファートアルドラーゼの作用により、フルクトース1,6-ビスホスファートから誘導され、ジヒドロキシアセトンリン酸も生成されます。 トリオースリン酸イソメラーゼは、ジヒドロキシアセトンリン酸をDL-グリセルアルデヒド3-リン酸に変換します .
化学反応の分析
反応の種類: DL-グリセルアルデヒド3-リン酸は、酸化、還元、リン酸化など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: この化合物は、NAD+の存在下でグリセルアルデヒドリン酸脱水素酵素によって1,3-ビスホスホグリセリン酸に酸化することができます。
還元: これは、グリセロール3-リン酸脱水素酵素によってグリセロール3-リン酸に還元することができます。
リン酸化: DL-グリセルアルデヒド3-リン酸のリン酸化は、解糖系の重要なステップであり、1,3-ビスホスホグリセリン酸に変換されます.
主な生成物: これらの反応から生成される主な生成物には、1,3-ビスホスホグリセリン酸、グリセロール3-リン酸、ジヒドロキシアセトンリン酸が含まれます .
4. 科学研究への応用
DL-グリセルアルデヒド3-リン酸は、科学研究で幅広く応用されています。
化学: これは、酵素反応速度論とメカニズムを研究するための酵素アッセイにおける基質として使用されます。
生物学: この化合物は、特に解糖系と糖新生経路の理解における代謝研究において不可欠です。
医学: これは、糖尿病や癌などの代謝性疾患や病気に関する研究で使用されています。
産業: DL-グリセルアルデヒド3-リン酸は、さまざまな生化学試薬の製造や、他の化合物の合成における中間体として使用されています
作用機序
DL-グリセルアルデヒド3-リン酸は、主に代謝経路における役割を通じてその効果を発揮します。これは、グリセルアルデヒドリン酸脱水素酵素の基質として作用し、1,3-ビスホスホグリセリン酸への変換を触媒します。この反応には、DL-グリセルアルデヒド3-リン酸の酸化とNAD+のNADHへの還元が含まれます。 この化合物は、アシル転移酵素を阻害することにより、大腸菌の増殖も抑制します .
類似化合物:
ジヒドロキシアセトンリン酸: 解糖系のもう1つの中間体であり、トリオースリン酸イソメラーゼによってDL-グリセルアルデヒド3-リン酸に変換することができます。
フルクトース1,6-ビスホスファート: 解糖系経路の前駆体であり、フルクトースビスホスファートアルドラーゼによってDL-グリセルアルデヒド3-リン酸とジヒドロキシアセトンリン酸に分割されます。
グリセロール3-リン酸: DL-グリセルアルデヒド3-リン酸の還元型であり、脂質代謝に関与しています.
独自性: DL-グリセルアルデヒド3-リン酸は、代謝中間体と細菌増殖の阻害剤の両方としての二重の役割を果たすため、独特です。 複数の代謝経路への関与と特定の酵素に対する阻害効果により、生化学研究と工業的な応用において重要な化合物の1つとなっています .
類似化合物との比較
Dihydroxyacetone phosphate: Another intermediate in glycolysis, which can be converted to DL-Glyceraldehyde 3-phosphate by triose phosphate isomerase.
Fructose 1,6-bisphosphate: A precursor in the glycolytic pathway that is split into DL-Glyceraldehyde 3-phosphate and dihydroxyacetone phosphate by fructose bisphosphate aldolase.
Glycerol 3-phosphate: A reduced form of DL-Glyceraldehyde 3-phosphate, involved in lipid metabolism.
Uniqueness: DL-Glyceraldehyde 3-phosphate is unique due to its dual role as both a metabolic intermediate and an inhibitor of bacterial growth. Its involvement in multiple metabolic pathways and its inhibitory effects on specific enzymes make it a compound of significant interest in both biochemical research and industrial applications .
特性
IUPAC Name |
(2-hydroxy-3-oxopropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXRIRHZLFYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861814 | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-59-3, 142-10-9 | |
| Record name | 3-Phosphoglyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glyceraldehyde 3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glyceraldehyde 3-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHOSPHOGLYCERALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: Beyond its role in energy production, 3-Phosphoglyceraldehyde can be siphoned off from glycolysis to generate precursors for various biosynthetic pathways, including serine biosynthesis [, ].
A: 3-Phosphoglyceraldehyde interacts with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) [, , , ]. This interaction leads to the oxidation of 3-PGA to 1,3-bisphosphoglycerate, a high-energy compound that drives ATP synthesis in the subsequent step of glycolysis [, , , ].
A: The oxidation of 3-Phosphoglyceraldehyde by GAPDH is coupled with the reduction of NAD+ to NADH [, ]. This reaction contributes to maintaining the cellular redox balance and influences downstream metabolic processes dependent on NAD+/NADH levels [, , ].
- A: While specific spectroscopic data wasn't detailed in the provided research, 3-Phosphoglyceraldehyde can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals information about its structure and interactions with enzymes [].
- A: 3-Phosphoglyceraldehyde is a metabolic intermediate, not a catalyst. Its role is to be transformed within metabolic pathways [].
- A: Early research on 3-Phosphoglyceraldehyde was instrumental in elucidating the glycolytic pathway [, ]. This work laid the foundation for our understanding of central carbon metabolism and its regulation [, ].
- A: Research on 3-Phosphoglyceraldehyde extends beyond biochemistry and intersects with fields like plant biology, microbiology, and potentially medicine. Understanding its role in diverse organisms can offer insights into metabolic regulation, disease mechanisms, and potential therapeutic targets [, , , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





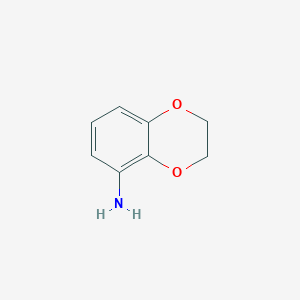
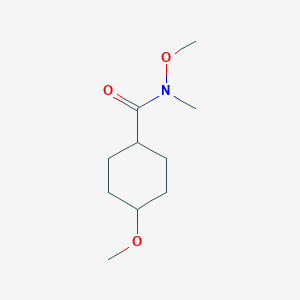

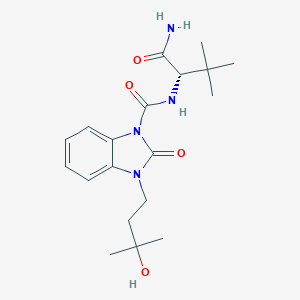

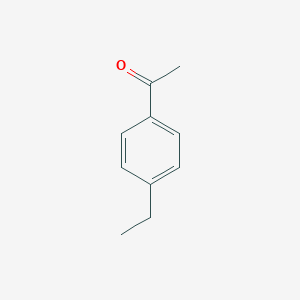
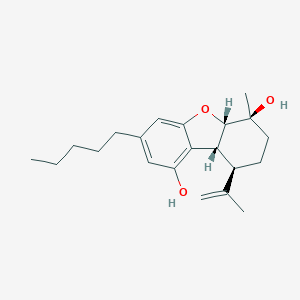
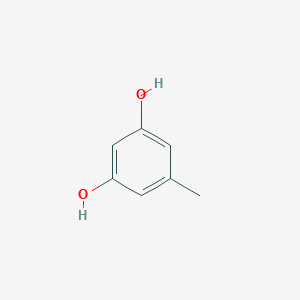
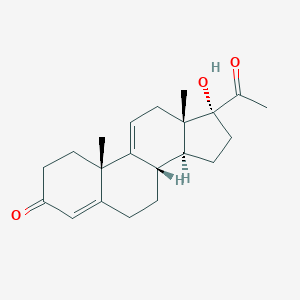
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

